molecular formula C8H7N3O B6174778 4-amino-1,2-dihydro-1,6-naphthyridin-2-one CAS No. 2580226-48-6

4-amino-1,2-dihydro-1,6-naphthyridin-2-one

Cat. No.: B6174778
CAS No.: 2580226-48-6
M. Wt: 161.2
InChI Key:
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Description

4-amino-1,2-dihydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₇N₃O. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,2-dihydro-1,6-naphthyridin-2-one typically involves the formation of the naphthyridine ring system through various cyclization reactions. One common method is the condensation of 2-aminopyridine with β-ketoesters, followed by cyclization and decarboxylation . Another approach involves the use of multicomponent reactions, such as the Ugi condensation, which allows for the efficient construction of the naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine core .

Mechanism of Action

The mechanism of action of 4-amino-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with DNA and RNA, affecting their function and stability .

Comparison with Similar Compounds

Properties

CAS No.

2580226-48-6

Molecular Formula

C8H7N3O

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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